molecular formula C16H22O5 B11745957 (3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol

(3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B11745957
M. Wt: 294.34 g/mol
InChI Key: OUIPHOGHJGAQMO-VNUKXSOBSA-N
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Description

(3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic compound that features a dioxolane ring fused to a pyran ring. This compound is characterized by its multiple chiral centers and the presence of a benzyloxy group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol typically involves multiple steps, including the formation of the dioxolane and pyran rings, introduction of the benzyloxy group, and establishment of the correct stereochemistry at each chiral center. Common synthetic methods may include:

    Ring-Closing Reactions: Formation of the dioxolane and pyran rings through cyclization reactions.

    Protection and Deprotection Steps: Use of protecting groups to control the reactivity of functional groups during the synthesis.

    Chiral Catalysts: Use of chiral catalysts or reagents to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the benzyloxy group to a benzyl alcohol.

    Substitution: Nucleophilic substitution reactions at the benzyloxy group.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Nucleophiles: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the alcohol group could yield a ketone, while reduction of the benzyloxy group could yield a benzyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of multiple chiral centers and functional groups may allow it to interact with biological targets in specific ways, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The benzyloxy group and dioxolane ring are structural motifs found in various bioactive molecules, suggesting that this compound could serve as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,6S,7S,7aR)-4-(methoxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (3aR,4R,6S,7S,7aR)-4-(ethoxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of (3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol lies in its specific combination of functional groups and stereochemistry, which can confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

(3aR,4R,6S,7S,7aR)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C16H22O5/c1-10-12(17)13-14(21-16(2,3)20-13)15(19-10)18-9-11-7-5-4-6-8-11/h4-8,10,12-15,17H,9H2,1-3H3/t10-,12-,13+,14+,15+/m0/s1

InChI Key

OUIPHOGHJGAQMO-VNUKXSOBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OCC3=CC=CC=C3)OC(O2)(C)C)O

Canonical SMILES

CC1C(C2C(C(O1)OCC3=CC=CC=C3)OC(O2)(C)C)O

Origin of Product

United States

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